molecular formula C12H15N5O2S B12136760 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide

Cat. No.: B12136760
M. Wt: 293.35 g/mol
InChI Key: PPMDUKSWVPDBCU-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide typically involves the condensation of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-4-8(6-9)11-15-16-12(17(11)14)20-7-10(13)18/h3-6H,2,7,14H2,1H3,(H2,13,18)

InChI Key

PPMDUKSWVPDBCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)N

Origin of Product

United States

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